Thalidezine

Cytotoxicity Selectivity Index Cancer Research

Choose Thalidezine for its validated direct AMPK activation and selective cytotoxicity. Unlike broader-spectrum bisbenzylisoquinoline alkaloids, this compound shows a strong safety margin (LO2 IC50 = 88.4 μM vs. cancer cell IC50 = 7.47–10.6 μM). It effectively eliminates Bax-Bak DKO and p53−/− apoptosis-resistant cancer cells via autophagic cell death, and acts as a lysosomotropic agent triggering Cathepsin B-mediated apoptosis in T-cell lymphoma. Ideal for preclinical oncology and autophagy research. Inquire now for bulk or custom packaging.

Molecular Formula C38H42N2O7
Molecular Weight 638.7 g/mol
CAS No. 18251-36-0
Cat. No. B174029
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameThalidezine
CAS18251-36-0
Molecular FormulaC38H42N2O7
Molecular Weight638.7 g/mol
Structural Identifiers
SMILESCN1CCC2=CC(=C3C=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=C(CCN6C)C(=C(C(=C7O3)OC)OC)O)OC)OC
InChIInChI=1S/C38H42N2O7/c1-39-15-13-24-20-31(43-4)33-21-27(24)28(39)17-22-7-10-25(11-8-22)46-32-19-23(9-12-30(32)42-3)18-29-34-26(14-16-40(29)2)35(41)37(44-5)38(45-6)36(34)47-33/h7-12,19-21,28-29,41H,13-18H2,1-6H3
InChIKeyUYNHKOIUEXICNQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Thalidezine (CAS 18251-36-0): A Bisbenzylisoquinoline Alkaloid AMPK Activator for Apoptosis-Resistant Cancer Research


Thalidezine (CAS 18251-36-0) is a bisbenzylisoquinoline alkaloid first isolated from the roots of Thalictrum podocarpum Humb. and Thalictrum fendleri [1]. It is characterized as a novel direct activator of AMP-activated protein kinase (AMPK), a central regulator of cellular energy homeostasis and autophagy [2]. Thalidezine has demonstrated the ability to eliminate apoptosis-resistant cancer cells through energy-mediated autophagic cell death and has shown antimicrobial activity against Mycobacterium smegmatis at concentrations ≤100 μg/mL [3]. Recent evidence also identifies Thalidezine as a lysosomotropic agent capable of triggering Cathepsin B-mediated cell death in T-cell lymphoma [4].

Why Thalidezine Cannot Be Readily Substituted by Other Bisbenzylisoquinoline or AMPK-Activating Alkaloids


Bisbenzylisoquinoline alkaloids, including liensinine, dauricine, cepharanthine, and hernandezine, share structural motifs and are often grouped as AMPK activators or autophagy enhancers [1]. However, substitution is not straightforward. Thalidezine exhibits a distinct selectivity profile with significantly lower cytotoxicity toward normal hepatocytes (LO2 IC50 = 88.4 μM) compared to cancer cells (IC50 range: 7.47–10.6 μM), a safety margin not uniformly established across all in-class compounds [2]. Furthermore, Thalidezine has been shown to act as a direct AMPK activator via biolayer interferometry and kinase assays, a mechanistic characterization that may not apply to all related alkaloids [3]. Its documented activity against genetically defined apoptosis-resistant cell lines (e.g., Bax-Bak DKO, p53−/−) and a distinct secondary mechanism as a lysosomotropic agent further differentiate it [4].

Quantitative Differentiation of Thalidezine: Head-to-Head and Cross-Study Comparative Evidence


Comparative Cytotoxicity Profile: Thalidezine Exhibits Lower Toxicity to Normal Hepatocytes vs. Cancer Cell Lines

Thalidezine displays a favorable selectivity profile in vitro, with mean IC50 values ranging from 7.47 μM to 10.6 μM against a panel of cancer cell lines (A549, H1299, Hep3B, MCF-7, HepG2), while demonstrating relatively low cytotoxicity toward normal LO2 liver hepatocytes with a mean IC50 of 88.4 μM [1]. This contrasts with the broader class of isoquinoline alkaloids, where comparable selectivity data are not uniformly reported, underscoring Thalidezine's potential for reduced off-target toxicity [2].

Cytotoxicity Selectivity Index Cancer Research

Efficacy in Apoptosis-Resistant Cancer Models: Thalidezine Overcomes Genetic Resistance

Thalidezine induces autophagic cell death in genetically defined apoptosis-resistant cell lines. In DLD-1 BAX-BAK DKO colon cancer cells, Thalidezine (15 μM) increased cell death to ~25% (measured by Annexin V staining), an effect completely abrogated by the AMPK inhibitor Compound C (10 μM) [1]. In p53−/− HCT-116 colon cancer cells, Thalidezine (30 μM) induced ~20% cell death, which was also suppressed by Compound C [2]. While other alkaloids like hernandezine are also AMPK activators, Thalidezine is specifically validated in these apoptosis-resistant models, demonstrating its utility where traditional apoptosis-inducing agents fail [3].

Apoptosis Resistance Autophagy Drug Resistance

Lysosomotropic Activity: Thalidezine Triggers Cathepsin B-Mediated Apoptosis in T-Cell Lymphoma

Thalidezine (Tha) functions as a highly selective lysosomotropic agent, inducing lysosomal membrane permeabilization (LMP) and the cytosolic release of Cathepsin B (CTSB) in T-cell lymphoma (TCL) cells [1]. This CTSB release directly activates caspase-3, triggering apoptosis. Notably, CTSB knockdown rescued TCL cells from Tha-induced death, confirming the specificity of this pathway [2]. This mechanism is distinct from the AMPK-autophagy axis and represents a secondary, validated mechanism of action not reported for most other bisbenzylisoquinoline alkaloids [3]. Furthermore, Tha demonstrated significant in vivo efficacy in TCL-bearing NOD/SCID mice [4].

Lysosomotropic Agent T-Cell Lymphoma Cathepsin B

Antimicrobial Activity: Thalidezine Demonstrates Potent Inhibition of Mycobacterium smegmatis

Thalidezine possesses antimicrobial activity against Mycobacterium smegmatis at concentrations of 100 μg/mL or less, as reported in early isolation studies [1]. This activity was observed alongside other Thalictrum alkaloids (hernandezine, thalistyline), but the specific potency of Thalidezine was noted [2]. While not a primary research focus, this antimicrobial property provides an additional point of differentiation for researchers screening natural products for anti-mycobacterial agents .

Antimicrobial Mycobacterium smegmatis Natural Product

Optimal Research and Industrial Applications for Thalidezine Based on Verified Evidence


Investigating Apoptosis-Resistant and Multidrug-Resistant Cancers

Utilize Thalidezine to study autophagic cell death mechanisms in cancer models that are resistant to conventional apoptosis-inducing therapies. Its validated efficacy in Bax-Bak DKO and p53−/− colon cancer cells makes it a powerful tool for probing AMPK-mediated cell death pathways in chemoresistant contexts [1].

Targeting T-Cell Lymphoma via Lysosomal Disruption

Employ Thalidezine as a selective lysosomotropic agent to investigate lysosomal membrane permeabilization (LMP) and Cathepsin B-mediated apoptosis in T-cell lymphoma. In vivo efficacy has been demonstrated in NOD/SCID xenograft models, supporting preclinical development of lysosome-targeted therapies [2].

AMPK Activation and Metabolic Stress Studies

Use Thalidezine as a validated, direct AMPK activator in cellular models of metabolic stress and energy homeostasis. Its ability to alter cellular energy status and induce autophagy provides a pharmacological tool distinct from indirect activators or nutrient deprivation models [3].

Natural Product Antimicrobial Screening

Incorporate Thalidezine into antimicrobial screening panels against Mycobacterium smegmatis or related species. Its defined activity at ≤100 μg/mL offers a baseline for structure-activity relationship (SAR) studies of bisbenzylisoquinoline alkaloids [4].

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